molecular formula C10H13N3O B8684851 1-(5-aminopyridin-2-yl)piperidin-2-one

1-(5-aminopyridin-2-yl)piperidin-2-one

Cat. No.: B8684851
M. Wt: 191.23 g/mol
InChI Key: ZSLFOJJFCSKUJS-UHFFFAOYSA-N
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Description

5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one is a heterocyclic compound that features a unique bipyridinyl structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve optimal yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent synthesis, including the choice of starting reagents and optimization of reaction conditions, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid in an organic solvent.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various substituted bipyridinyl derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Amino-3,4,5,6-tetrahydro-[1,2’]bipyridinyl-2-one stands out due to its bipyridinyl structure, which provides unique electronic properties and potential biological activities . This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(5-aminopyridin-2-yl)piperidin-2-one

InChI

InChI=1S/C10H13N3O/c11-8-4-5-9(12-7-8)13-6-2-1-3-10(13)14/h4-5,7H,1-3,6,11H2

InChI Key

ZSLFOJJFCSKUJS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=NC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5′-Nitro-3,4,5,6-tetrahydro-[1,2′]bipyridinyl-2-one (0.66 g, 2.98 mmol) was dissolved in 1:1 MeOH/THF (50 mL) and hydrogenated over RaNi (1 g) at 4285 psi/mole for 0.8 h. The catalyst was filtered, and the filtrate concentrated. The crude solid was purified by recrystalization from THF and hexanes to give the product as a yellow solid (0.275 g, 48% ). MS: APCI (AP+): 192.1 (M)+.
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
48%

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